4-Chloro-1,1-dimethoxy-2-methylbut-2-ene

Description

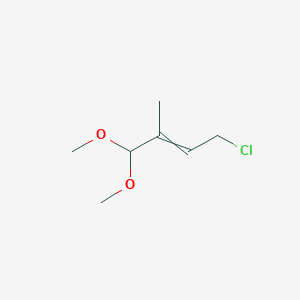

4-Chloro-1,1-dimethoxy-2-methylbut-2-ene is a chloro-substituted unsaturated ether with a molecular formula of C₇H₁₁ClO₂. Its structure features a but-2-ene backbone with a chlorine atom at position 4, two methoxy groups at position 1, and a methyl group at position 2. Its reactivity is expected to stem from the conjugated diene system, chloro group’s electrophilicity, and the steric hindrance of the methoxy substituents.

Properties

CAS No. |

62285-77-2 |

|---|---|

Molecular Formula |

C7H13ClO2 |

Molecular Weight |

164.63 g/mol |

IUPAC Name |

4-chloro-1,1-dimethoxy-2-methylbut-2-ene |

InChI |

InChI=1S/C7H13ClO2/c1-6(4-5-8)7(9-2)10-3/h4,7H,5H2,1-3H3 |

InChI Key |

GSGKNMUOUYICIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCl)C(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) 4-Chloro-1,1-dimethoxybutane (CAS 29882-07-3)

- Structure : Saturated butane chain with Cl at C4 and dimethoxy groups at C1.

- Key Differences : The absence of a double bond reduces reactivity toward addition reactions. The saturated structure likely increases stability but decreases conjugation effects. Applications include pharmaceutical synthesis intermediates .

(b) (E)-4-Bromo-1-chloro-2-methyl-2-butene (CAS 114506-04-6)

- Structure : Bromo and chloro substituents at C4 and C1, respectively, with a methyl group at C2.

- Key Differences : Bromine’s larger atomic size and polarizability may enhance electrophilic substitution rates compared to chlorine. The E-configuration introduces steric effects distinct from the target compound’s geometry .

Positional and Functional Isomers

(a) 4-Chloro-2-methylbut-1-ene (CAS 10523-96-3)

- Structure : Double bond at C1 (vs. C2 in the target), with Cl at C4 and methyl at C2.

- Key Differences : The 1,2-diene system in the target compound enables conjugation, altering UV absorption and resonance stability. Boiling point (~103.8°C estimate) and density (0.900 g/cm³) suggest lower polarity than the dimethoxy-substituted target .

(b) 1-Chloro-3-methylbut-2-ene (Synonyms: 4-Chloro-2-methyl-2-butene)

- Structure : Chloro at C1 and methyl at C3, with a double bond at C2.

- Key Differences : Lacks methoxy groups, leading to reduced steric hindrance and polarity. Applications include agrochemical intermediates .

Conformational and Spectroscopic Comparisons

4-Chloro-1,2-butadiene (CH₂=CH-CH₂Cl)

- Structure : Conjugated diene with Cl at C3.

- Key Findings : Microwave and vibrational spectroscopy reveal a planar s-cis conformation with a 3.8 kcal/mol rotational barrier. The target compound’s dimethoxy groups may increase torsional strain, altering conformational preferences .

Data Tables

Research Findings

- Synthesis : Methods for analogs like 4-chloro-1,2-butadiene involve HCl/CaCl₂-mediated reactions , whereas dimethoxy-substituted compounds may require protective-group strategies to preserve ether linkages.

- Spectroscopy : Rotational isomerism in 4-chloro-1,2-butadiene is well-characterized via IR and Raman spectroscopy; similar studies for the target compound would need to account for methoxy-group vibrational modes .

- Applications : Chloro-substituted butenes are used in scintillator precursors (e.g., K27 synthesis ) and pharmaceuticals (e.g., toremifene derivatives ). The target’s dimethoxy groups may enhance solubility in polar solvents for drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.